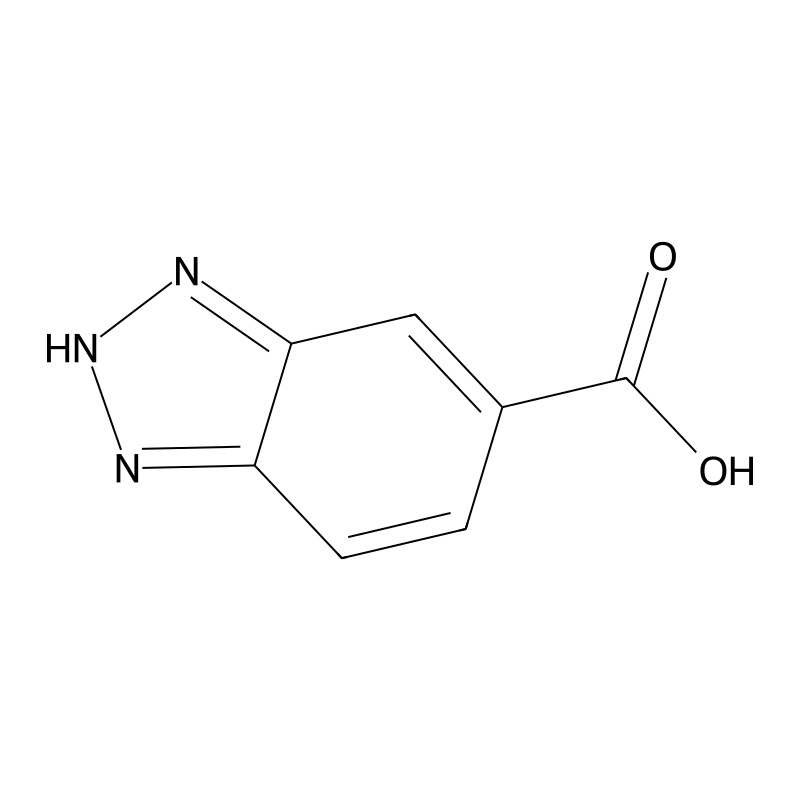

Benzotriazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Retinoid X Receptor (RXR) Modulator

Studies suggest BTCA may act as a partial agonist for RXR, a nuclear receptor involved in various cellular processes. A 2003 study by Ohsawa et al. explored the retinoid X receptor partial agonistic activity of 1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)-1H-benzotriazole-5-carboxylic acid, a derivative of BTCA. The research aimed to develop more potent RXR agonists [].

Metabolic Stability

Some research indicates BTCA exhibits stability towards oxidative metabolism, both in vitro and in vivo. This property could be valuable for developing drugs as it can influence their efficacy and duration of action. A study by Sigma-Aldrich mentions this characteristic of BTCA [].

Benzotriazole-5-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 163.13 g/mol. It is a derivative of benzotriazole, characterized by the presence of a carboxylic acid group at the 5-position of the benzotriazole ring. This compound is notable for its applications in various fields, including materials science and biochemistry, due to its unique chemical properties and biological activities.

- Esterification: The carboxylic acid group can react with alcohols to form esters. This reaction typically requires an acid catalyst and can be performed under reflux conditions.

- Amidation: The carboxylic acid can react with amines to form amides, which are important in drug development.

- Decarboxylation: Under certain conditions, benzotriazole-5-carboxylic acid can undergo decarboxylation, leading to the formation of benzotriazole.

Benzotriazole-5-carboxylic acid exhibits various biological activities:

- Antimicrobial Properties: Research indicates that it has antimicrobial effects against certain bacteria and fungi, making it a candidate for use in pharmaceuticals.

- Selective Agonist Activity: Some studies have identified derivatives of benzotriazole-5-carboxylic acid as selective small-molecule agonists for specific receptors, suggesting potential applications in pharmacology .

- Ligand Properties: It has been used as a bifunctional ligand in coordination chemistry, facilitating the synthesis of complex metal-organic frameworks .

Several methods exist for synthesizing benzotriazole-5-carboxylic acid:

- From 3,4-Diaminobenzoic Acid:

- Using Carboxylation Reactions:

- Benzotriazoles can be synthesized via carboxylation reactions involving various reagents under controlled conditions.

- Alternative Synthetic Routes:

Benzotriazole-5-carboxylic acid has diverse applications across various fields:

- Corrosion Inhibitors: It is utilized in formulations to prevent corrosion in metals, especially in aqueous environments.

- Photostabilizers: The compound is employed as a photostabilizer in plastics and coatings to enhance UV resistance.

- Pharmaceutical Intermediates: Its derivatives are explored for potential therapeutic uses due to their biological activity.

Studies on the interactions of benzotriazole-5-carboxylic acid with other molecules reveal its potential as a ligand in coordination chemistry. It can form complexes with transition metals, influencing their properties and reactivity. Additionally, its role as an agonist in receptor studies highlights its significance in drug design and development .

Benzotriazole-5-carboxylic acid shares structural similarities with several related compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-benzotriazole-5-carboxylic acid | Methyl substitution enhances lipophilicity | |

| Benzotriazole | Lacks carboxylic functionality; primarily used as a corrosion inhibitor | |

| 1-Alkyl-benzotriazole-5-carboxylic acids | Varies | Alkyl substitution leads to selective receptor activity |

Benzotriazole-5-carboxylic acid is unique due to its specific carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to act as both a ligand and an active pharmaceutical ingredient sets it apart from simpler derivatives like benzotriazole itself.